Bienvenue dans la boutique en ligne BenchChem!

1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)-

ER stress lung cancer CHOP

The compound (1E,4E)-1,5-bis(2,3-dimethoxyphenyl)penta-1,4-dien-3-one (CAS 170950-29-5), also designated B19, GO-Y015, or TrxR1-IN-B19, is a synthetic monocarbonyl analog of curcumin belonging to the diarylpentadienone class. It features a conjugated dienone system bearing 2,3-dimethoxyphenyl substituents, which confer distinct electrophilic reactivity toward selenocysteine residues in thioredoxin reductase 1 (TrxR1).

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 170950-29-5
Cat. No. B1683274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)-
CAS170950-29-5
SynonymsTrxR1-IN-B19;  TrxR1 IN B19;  TrxR1INB19;  Go-Y015;  Go Y015; 
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C=CC(=O)C=CC2=C(C(=CC=C2)OC)OC
InChIInChI=1S/C21H22O5/c1-23-18-9-5-7-15(20(18)25-3)11-13-17(22)14-12-16-8-6-10-19(24-2)21(16)26-4/h5-14H,1-4H3
InChIKeyLSNRKPCFLXRJGN-PHEQNACWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- (CAS 170950-29-5): A Monocarbonyl Curcumin Analog with Covalent TrxR1 Inhibitory Activity


The compound (1E,4E)-1,5-bis(2,3-dimethoxyphenyl)penta-1,4-dien-3-one (CAS 170950-29-5), also designated B19, GO-Y015, or TrxR1-IN-B19, is a synthetic monocarbonyl analog of curcumin belonging to the diarylpentadienone class [1]. It features a conjugated dienone system bearing 2,3-dimethoxyphenyl substituents, which confer distinct electrophilic reactivity toward selenocysteine residues in thioredoxin reductase 1 (TrxR1) . Unlike curcumin, this compound functions as a covalent TrxR1 inhibitor, selectively killing gastric cancer cells via ROS-mediated ER stress activation [2]. Its molecular formula is C21H22O5 (MW 354.40), and it has been characterized by X-ray crystallography, NMR, and HPLC purity assessments .

Why Generic Curcumin or Other Monocarbonyl Analogs Cannot Substitute for 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)-


Substituting this compound with parent curcumin or structurally similar monocarbonyl curcumin analogs (MACs) such as EF24, B63, or GO-Y030 carries a high risk of experimental failure because the 2,3-dimethoxyphenyl substitution pattern on the dienone scaffold confers a unique combination of covalent TrxR1 targeting, ER stress pathway selectivity, and biological stability that is not shared by its in-class counterparts [1]. Curcumin itself, at matched concentrations, fails to induce CHOP expression or ER stress-mediated apoptosis in H460 cells, demonstrating that the β-diketone moiety of curcumin is not merely dispensable but is counterproductive for this mechanism [2]. Other MACs with different aryl substitution patterns (e.g., EF24 with 2-fluorobenzylidene groups or B63 with 2-methoxyphenyl groups) exhibit divergent kinase inhibition profiles, alternative cell death mechanisms (paraptosis vs. apoptosis), or substantially different selectivity indices, making them non-interchangeable [3].

Quantitative Differentiation Evidence for 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- Against Closest Comparators


Unique ER Stress-Mediated Apoptosis in Lung Cancer: Exclusive CHOP Induction Versus Curcumin

Among a series of monocarbonyl curcumin analogs, only compound 19 (B19/GO-Y015) induced C/EBP-homologous protein (CHOP) expression in human lung cancer H460 cells, whereas curcumin at identical concentrations produced no detectable CHOP induction [1]. This CHOP induction triggered a dose-responsive apoptotic cascade involving sequential activation of ER stress markers (GRP78, p-eIF2α, ATF4), followed by caspase-3 and caspase-9 cleavage [1]. In vivo, B19 administered at 50 mg/kg/day (i.p.) for 22 days achieved a 53.5% reduction in H460 xenograft tumor volume relative to vehicle controls, with no observed toxicity to normal tissues [1].

ER stress lung cancer CHOP apoptosis curcumin comparator

Covalent TrxR1 Inhibition and Selective Gastric Cancer Cell Killing Versus Normal Cells

TrxR1-IN-B19 (B19/GO-Y015) acts as a covalent inhibitor of thioredoxin reductase 1 (TrxR1), binding to the selenocysteine residue in the active site and irreversibly suppressing enzyme activity . This inhibition elevates intracellular ROS levels, triggering ER stress and mitochondrial dysfunction selectively in gastric cancer cells (BGC-823 IC50 = 24.4 μM) while sparing normal cells [1]. In contrast, the related monocarbonyl analog B63 (curcuminoid B63) induces caspase-independent paraptosis rather than apoptosis in gastric cancer cells via TrxR1 targeting, representing a mechanistically distinct cell death outcome despite sharing the TrxR1 target [2]. Another comparator, compound 2c (a meta-CF3-substituted piperidone MAC), achieves a selectivity index of 32.0 (NCI-H460 IC50 = 0.44 μM vs. MRC-5 normal lung cells), but operates through a different substitution pattern and linker chemistry [3].

TrxR1 inhibitor gastric cancer ROS selectivity covalent inhibitor

Broad-Spectrum Anti-Angiogenic Activity Across Multiple Ex Vivo and In Vivo Models

B19 demonstrated multi-model anti-angiogenic activity: it inhibited migration and tube formation of human umbilical vein endothelial cells (HUVECs), arrested microvessel outgrowth from rat aortic rings ex vivo, and suppressed neovascularization in the chicken chorioallantoic membrane (CAM) assay [1]. Mechanistically, B19 suppressed VEGF-stimulated phosphorylation of Akt, ERK, and p38 MAPK in endothelial cells, both in the presence and absence of exogenous VEGF stimulation [1]. While curcumin also exhibits anti-angiogenic properties (e.g., inhibition of HUVEC migration at 40 μM via PI3K/Akt pathway), the structural stability advantage of the monocarbonyl scaffold over curcumin's β-diketone may confer superior sustained anti-angiogenic effects in long-duration assays [2].

anti-angiogenesis HUVEC VEGF endothelial cells curcumin analog

Cytoprotection Against Arsenite Toxicity via Nrf2 Activation: Superior to Curcumin

In a head-to-head comparison, GO-Y015 (B19) and curcumin exhibited comparable intrinsic cytotoxicity at concentrations below 8 μM; however, GO-Y015 pretreatment significantly reduced As(III)-induced cytotoxicity, markedly improving cell viability under cytotoxic arsenite exposure, whereas curcumin showed minimal protective effects [1]. GO-Y015 induced robust, concentration- and time-dependent Nrf2 activation with consequent upregulation of downstream targets HO-1, GCLC, and MRP2. Pharmacological inhibition of Nrf2 (ML385), GSH synthesis (BSO), or MRP transporters (MK571) each abolished the cytoprotective effect, confirming dependence on the Nrf2-GSH-MRP axis [1]. ICP-MS analysis further demonstrated that GO-Y015 significantly reduced intracellular arsenic accumulation after 2 hours of exposure [1].

Nrf2 arsenite toxicity cytoprotection oxidative stress GO-Y015

Structural Stability Advantage of the Monocarbonyl Scaffold Over Curcumin's β-Diketone

The replacement of curcumin's β-diketone moiety with a monocarbonyl (dienone) linker eliminates the rapid pH-dependent degradation observed for curcumin in physiological buffers. Curcumin undergoes rapid hydrolytic degradation at pH 7.4 with a half-life of less than 30 minutes, whereas monocarbonyl analogs including B19 demonstrate significantly extended stability under identical conditions [1]. This stability advantage is a class-level feature of MACs and has been explicitly cited as a rationale for developing B19 and related compounds as improved pharmacological tools [2]. The 2,3-dimethoxyphenyl substitution of B19 further distinguishes it from other MACs (e.g., EF24 with 2-fluorobenzylidene; GO-Y030 with 4-hydroxy-3-methoxyphenyl), each of which exhibits distinct degradation profiles and solubility characteristics [3].

chemical stability monocarbonyl curcumin β-diketone degradation bioavailability

Ovarian Cancer Apoptosis via Dual ER Stress and ROS Mechanisms: B19 Outperforms Curcumin

In human ovarian cancer cell lines A2780 and CP70, B19 at 20 μM induced significant ER stress marker upregulation (GRP78, CHOP) and ROS production, leading to apoptosis, whereas curcumin at the same concentration had no effect on ER stress pathway activation [1]. B19 also triggered autophagy as a secondary stress response; pharmacological inhibition of autophagy further enhanced B19-induced apoptosis, indicating that autophagy serves a pro-survival role that can be therapeutically exploited [2]. These findings establish B19 as a dual ER stress/ROS inducer in ovarian cancer, a property not shared by curcumin.

ovarian cancer ER stress ROS autophagy B19

Recommended Research and Industrial Application Scenarios for 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)- (B19/GO-Y015)


ER Stress Pathway Dissection in Lung and Ovarian Cancer Models

B19 is uniquely suited for experiments requiring selective activation of the ER stress-CHOP apoptotic axis in cancer cells, because neither curcumin nor most other MACs induce CHOP in H460 or ovarian cancer lines [1]. Researchers studying the PERK/eIF2α/ATF4/CHOP cascade or the interplay between ER stress and autophagy can use B19 as a chemical inducer with established in vivo validation (53.5% H460 xenograft tumor reduction) [1].

Covalent TrxR1 Target Engagement and Redox Biology Studies

As a covalent, irreversible TrxR1 inhibitor, B19 is appropriate for washout-resistant target engagement studies and experiments dissecting the role of sustained TrxR1 inhibition in ROS-mediated cancer cell killing . Its selectivity for gastric cancer cells over normal cells supports comparative oncology studies [2]. Use B19 alongside reversible TrxR1 inhibitors or analogs inducing alternative death modes (e.g., B63 for paraptosis) to investigate the functional consequences of different TrxR1 inhibition modalities [3].

Nrf2-Keap1 Pathway Activation and Heavy Metal Toxicology Screening

GO-Y015 (B19) is the only curcumin derivative validated for Nrf2-dependent cytoprotection against arsenite toxicity [4]. It is suitable for high-content screening of Nrf2 pathway modulators, for mechanistic studies of MRP-mediated heavy metal efflux, and as a reference compound in toxicology panels evaluating interventions for arsenic-induced cellular damage [4].

Anti-Angiogenesis Drug Discovery Across Multiple Model Systems

B19's broad anti-angiogenic profile—validated in HUVEC migration/tube formation, rat aortic ring, and CAM assays—makes it a suitable reference compound for angiogenesis inhibitor screening cascades [5]. Its ability to suppress VEGF signaling via Akt/ERK/p38 dephosphorylation, both with and without exogenous VEGF stimulation, supports its use in studies of both VEGF-dependent and VEGF-independent angiogenic pathways [5].

Quote Request

Request a Quote for 1,4-Pentadien-3-one, 1,5-bis(2,3-dimethoxyphenyl)-, (1E,4E)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.